Home > Products > Screening Compounds P72591 > [6-(Methylamino)-9H-purin-9-yl]acetic acid
[6-(Methylamino)-9H-purin-9-yl]acetic acid - 918334-37-9

[6-(Methylamino)-9H-purin-9-yl]acetic acid

Catalog Number: EVT-15204437
CAS Number: 918334-37-9
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[6-(Methylamino)-9H-purin-9-yl]acetic acid is a purine derivative that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by a purine ring structure with a methylamino group and an acetic acid moiety. It is classified under purine analogs, which are compounds that mimic the structure of natural purines and can interfere with biological processes involving nucleotides.

Source and Classification

The compound can be sourced from various chemical suppliers and research laboratories that specialize in organic synthesis. It is classified as a purine derivative, specifically falling into the category of nucleotide analogs. Its structural similarity to natural nucleotides allows it to interact with biological systems, potentially affecting nucleic acid metabolism.

Synthesis Analysis

Methods

The synthesis of [6-(Methylamino)-9H-purin-9-yl]acetic acid typically involves several key steps:

  1. Formation of 6-(Methylamino)purine: This is achieved by reacting 6-chloropurine with methylamine. The reaction often requires polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution.
  2. Acylation Step: The resulting 6-(methylamino)purine is then reacted with chloroacetic acid under basic conditions. This step leads to the formation of [6-(Methylamino)-9H-purin-9-yl]acetic acid through another nucleophilic substitution process.

Technical Details

The reaction conditions are critical for achieving good yields:

  • Temperature: Typically maintained at moderate temperatures (around 60–80°C).
  • Reaction Time: Varies depending on the scale but generally ranges from several hours to overnight.
  • Purification: Techniques such as crystallization or chromatography are employed to isolate the final product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of [6-(Methylamino)-9H-purin-9-yl]acetic acid features a purine ring attached to a methylamino group and an acetic acid functional group. The IUPAC name indicates its structural components clearly.

Data

  • Molecular Formula: C7H10N4O2
  • Molecular Weight: Approximately 182.18 g/mol
  • Canonical SMILES: C1=NC2=C(N1)N(C=N2)C(=O)C(C(=O)O)N(C)C
Chemical Reactions Analysis

Types of Reactions

[6-(Methylamino)-9H-purin-9-yl]acetic acid can undergo various chemical reactions, including:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to modifications of the amino groups.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, potentially converting carboxylic acids to alcohols.
  3. Substitution Reactions: The compound can participate in nucleophilic substitutions at the purine ring, allowing for further derivatization.

Technical Details

Reagents and conditions for these reactions vary:

  • Common oxidizing agents include hydrogen peroxide under acidic conditions.
  • Reducing agents typically require anhydrous conditions for effective conversion.
Mechanism of Action

The mechanism of action for [6-(Methylamino)-9H-purin-9-yl]acetic acid involves its interaction with specific enzymes and receptors within biological systems. It may act as an inhibitor or modulator of enzymes involved in nucleotide synthesis, thereby influencing cell proliferation and survival pathways. This interaction can lead to significant biological effects, making it a candidate for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide, but insoluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: The compound exhibits acidic properties due to the carboxylic acid group, with pKa values around 4–5.
Applications

[6-(Methylamino)-9H-purin-9-yl]acetic acid has several scientific uses:

  • Pharmaceutical Research: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
  • Biochemical Studies: Used as a tool compound in studies related to purine metabolism and enzyme inhibition.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex purine derivatives that may have enhanced biological activity.
Introduction to [6-(Methylamino)-9H-purin-9-yl]acetic Acid in Contemporary Research

Nomenclature and Structural Taxonomy in Purine-Based Derivatives

The systematic naming of purine derivatives follows IUPAC conventions based on the purine ring numbering system. For [6-(Methylamino)-9H-purin-9-yl]acetic acid, the parent heterocycle is 9H-purine. The "6-(methylamino)" prefix denotes a methylamino group (–NHCH₃) substitution at the C6 position, while "9-yl" indicates the point of attachment for the acetic acid moiety (–CH₂COOH) at the N9 nitrogen. This nomenclature precisely defines the molecular architecture and distinguishes it from isomeric structures like 7-substituted purines or alternative substitution patterns [1] [7].

Table 1: Nomenclature and Structural Characteristics of Select Purine Acetic Acid Derivatives

Compound NameIUPAC NameMolecular FormulaCAS NumberKey Structural Features
[6-(Methylamino)-9H-purin-9-yl]acetic acid2-[6-(methylamino)purin-9-yl]acetic acidC₈H₉N₅O₂Not SpecifiedC6 methylamino, N9 acetic acid
(6-Amino-9H-purin-9-yl)acetic acid2-(6-aminopurin-9-yl)acetic acidC₇H₇N₅O₂20128-29-4C6 amino (unsubstituted), N9 acetic acid [7]
tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetatetert-butyl 2-[6-(methylamino)purin-9-yl]acetateC₁₂H₁₇N₅O₂918334-35-7C6 methylamino, N9 acetic acid tert-butyl ester
[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid2-[2-amino-6-(dimethylamino)purin-9-yl]acetic acidC₉H₁₂N₆O₂Not SpecifiedC2 amino, C6 dimethylamino, N9 acetic acid [10]

Structurally, [6-(Methylamino)-9H-purin-9-yl]acetic acid belongs to the category of N9-substituted acyclic purine derivatives. Its core consists of a purine ring system, a nitrogenous bicyclic base (imidazole fused to pyrimidine). The methylamino group at C6 replaces the oxygen or amino group found in natural purines like hypoxanthine or adenine, respectively. Critically, instead of a glycosidic bond linking the base to a pentose sugar (as in adenosine or guanosine), the molecule possesses an acetic acid group (–CH₂COOH) linked directly via a carbon-nitrogen bond to N9 of the purine. This absence of a sugar ring defines its classification as an "acyclic" nucleoside analogue. The acetic acid chain provides conformational flexibility compared to the rigid furanose ring in typical nucleosides, potentially enabling unique interactions with enzymatic targets like kinases or polymerases [6].

The molecular formula is C₈H₉N₅O₂, with a calculated molecular weight of 207.19 g/mol. Key spectroscopic identifiers include characteristic IR stretches for the carboxylic acid (O–H ~3000 cm⁻¹ broad, C=O ~1710 cm⁻¹) and purine ring vibrations. NMR would show distinct signals for the methylamino protons (δ ~2.8-3.0 ppm for CH₃, potentially broad exchangeable H for NH), the methylene protons of the acetic acid chain (δ ~4.8-5.0 ppm), and purine ring protons (H2 and H8 typically between δ 8.0-8.8 ppm) [1] [7].

Biological Significance of Methylamino Substitution in Purine Scaffolds

The methylamino group (–NHCH₃) at the C6 position of the purine ring is a critical pharmacophore influencing ligand-receptor interactions and biological activity. Compared to the unsubstituted amino group (–NH₂) found in adenine, the methylamino substitution introduces steric bulk, altered electronic properties (increased basicity), and enhanced lipophilicity. These changes can significantly impact binding affinity and selectivity for purinergic receptors, particularly adenosine receptors (ARs), which are key regulators of diverse physiological processes like inflammation, neurotransmission, and cardiac function [8] [10].

Research on truncated 3'-amino adenosine derivatives provides compelling evidence for the role of the C6 substituent. Compounds featuring a 3'-amino group and a C6-methylamino modification (e.g., 6c) demonstrated potent agonistic activity at the human A₃ adenosine receptor (hA₃AR), exhibiting nanomolar binding affinity (Ki = 2.40 nM) and functional efficacy (EC₅₀ = 11.3 nM). This activity starkly contrasts with analogues possessing a C6-unsubstituted amino group or larger substituents, which often act as antagonists or show significantly reduced potency. Molecular modeling and dynamics simulations suggest this agonist activity arises from the methylamino group's ability to form crucial hydrogen bonds with specific residues (Thr94³·³⁶ and His272⁷·⁴³) within the A₃AR binding pocket. These interactions stabilize an active receptor conformation necessary for intracellular signaling via Gi proteins and subsequent inhibition of adenylate cyclase. The methyl group specifically contributes to optimal van der Waals contacts within a sub-pocket of the receptor, highlighting the precision required for receptor activation versus blockade [8].

Table 2: Impact of C6 Substitution on Purine Derivative Activity at A₃ Adenosine Receptor

CompoundC6 SubstituentN9/Side ChainhA₃AR Ki (nM)Functional Activity (EC₅₀ or Ki Antag)Key Interaction Residues
6cMethylamino (NHCH₃)Truncated 3'-Amino2.40 ± 0.20Agonist (EC₅₀ = 11.3 ± 1.3 nM)Thr94³·³⁶, His272⁷·⁴³ [8]
Reference Agonist (Cl-IB-MECA)NH₂Ribose-like 5'-uronamide~1-10Full AgonistAsn250⁶·⁵⁵, His272⁷·⁴³
5NH₂Truncated (No 4'-CH₂OH)4.16 ± 0.50Antagonist-
4NHCH₃Ribose-like 5'-N-methyluronamide~10-100Antagonist-

Beyond receptor binding, the methylamino group influences physicochemical properties crucial for cellular uptake and distribution. The increased logP compared to the amino analogue enhances membrane permeability. However, its protonation state at physiological pH (pKa of the conjugate acid around 7-8 for alkylamino purines) means a significant fraction exists as a cation, which can facilitate interactions with anionic membrane components or active transport mechanisms. This balance of lipophilicity and charge impacts bioavailability and distribution, factors essential for in vivo efficacy [4] [10].

The biological significance extends beyond adenosine receptors. Methylamino-substituted purines can serve as substrates or inhibitors for purine-metabolizing enzymes like adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP). The methyl group can sterically hinder deamination compared to adenine analogues, potentially increasing metabolic stability. Furthermore, such modifications are explored in the design of kinase inhibitors targeting pathways involved in cancer and inflammatory diseases, leveraging the purine scaffold's affinity for ATP-binding pockets [4].

Historical Evolution of Acyclic Purine Nucleoside Analogues

The development of acyclic nucleoside analogues represents a pivotal strategy to overcome limitations of traditional nucleoside drugs, particularly metabolic instability (e.g., deamination or phosphorylation dependence) and poor bioavailability. The historical trajectory began with the discovery of DHPA (9-(2,3-Dihydroxypropyl)adenine) in the late 1970s. Unlike glycosidic nucleosides, DHPA featured an aliphatic 2,3-dihydroxypropyl chain attached to N9 of adenine. Although less potent than the emerging acyclovir against herpesviruses, DHPA exhibited a broader spectrum of antiviral activity against both DNA and RNA viruses, attributed to inhibition of S-adenosylhomocysteine (SAH) hydrolase, thereby disrupting viral mRNA cap methylation [6] [9].

A conceptual breakthrough came with the hybridization strategy pioneered by De Clercq and Holý. They combined the acyclic diol structure of DHPA with the phosphonate functionality of phosphonoformic acid (PFA, foscarnet), leading to the first acyclic nucleoside phosphonate (ANP), HPMPA ((S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine), reported in 1986. HPMPA retained the broad DNA virus activity spectrum of PFA but crucially acted as a nucleotide mimic inside cells, bypassing the initial, often rate-limiting, kinase-dependent phosphorylation step required by nucleosides like acyclovir. This design was revolutionary because it allowed activity against viruses lacking specific kinases (e.g., cytomegalovirus) or viruses resistant due to kinase mutations [6] [9].

[6-(Methylamino)-9H-purin-9-yl]acetic acid fits into this evolutionary lineage as a distinct branch. While not a phosphonate itself, it shares the core design principle of HPMPA and related ANPs: replacing the sugar phosphate with a flexible chain containing an acidic group (carboxylic acid instead of phosphonic acid) directly linked to the purine base. This design eliminates the glycosidic bond, a common site of enzymatic or chemical hydrolysis, potentially enhancing metabolic stability. The acetic acid side chain offers conformational flexibility, potentially allowing the molecule to adapt to different enzyme binding sites compared to the more rigid three-carbon chain with phosphonate in HPMPA or PMEA (Adefovir) [6].

The synthesis of derivatives like tert-butyl [6-(methylamino)-9H-purin-9-yl]acetate (CAS 918334-35-7, C₁₂H₁₇N₅O₂, MW 263.30 g/mol) exemplifies medicinal chemistry optimization strategies applied to this scaffold. The tert-butyl ester protects the carboxylic acid, significantly increasing the lipophilicity (LogP ~1.28) and membrane permeability of the compound compared to the parent acid. This prodrug approach, analogous to ester prodrugs used for ANPs like Tenofovir Disoproxil Fumarate, facilitates cellular uptake. Once inside the cell, esterases hydrolyze the ester, releasing the active [6-(Methylamino)-9H-purin-9-yl]acetic acid. This strategy highlights the ongoing efforts to improve the pharmaceutical properties of acyclic purine derivatives for better in vivo performance [9].

The evolution continues with structural diversification, including combining base modifications (like the C6-methylamino group) with variations in the acyclic chain length, branching, or introduction of heteroatoms, aiming to fine-tune target affinity, selectivity, and pharmacokinetic profiles for specific therapeutic applications in virology and oncology [6] [8] [9].

Table 3: Key Milestones in Acyclic Purine Nucleoside/Nucleotide Analogue Development

EraRepresentative Compound(s)Core Structure ModificationKey Advancement/Biological SignificanceLimitations/Notes
Late 1970sDHPA (Dihydroxypropyladenine)N9-(2,3-Dihydroxypropyl)adenineBroad-spectrum (DNA/RNA viruses); SAH hydrolase inhibitor [6]Lower potency than targeted nucleosides (e.g., ACV)
Mid 1980sHPMPA (cidofovir prototype), PMEA (adefovir)N9-[Hydroxy/Phosphonylmethoxypropyl/ethyl] PurinesBypass first phosphorylation; Broad DNA virus activity [9]Nephrotoxicity (CDV), Require intracellular activation
1990s-2000sHPMPC (Cidofovir), PMPA (Tenofovir)Optimized ANPs (Cytosine/adenine)Clinical approval (CDV: CMV; PMPA/TDF: HIV/HBV) [9]Prodrug strategies (TDF) developed for oral bioavailability
Contemporary[6-(Methylamino)-9H-purin-9-yl]acetic acid & estersN9-Acetic acid + C6 methylamino purineFlexible scaffold; Receptor targeting (e.g., A3AR agonist); Ester prodrugs (lipophilicity) [8]Research stage; Specific therapeutic targets under investigation

Properties

CAS Number

918334-37-9

Product Name

[6-(Methylamino)-9H-purin-9-yl]acetic acid

IUPAC Name

2-[6-(methylamino)purin-9-yl]acetic acid

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C8H9N5O2/c1-9-7-6-8(11-3-10-7)13(4-12-6)2-5(14)15/h3-4H,2H2,1H3,(H,14,15)(H,9,10,11)

InChI Key

JSTLHOLFKNFYDR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.